2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15946043
InChI: InChI=1S/C11H18O5/c12-5-6-14-10(13)9-1-3-11(4-2-9)15-7-8-16-11/h9,12H,1-8H2
SMILES:
Molecular Formula: C11H18O5
Molecular Weight: 230.26 g/mol

2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate

CAS No.:

Cat. No.: VC15946043

Molecular Formula: C11H18O5

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate -

Specification

Molecular Formula C11H18O5
Molecular Weight 230.26 g/mol
IUPAC Name 2-hydroxyethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Standard InChI InChI=1S/C11H18O5/c12-5-6-14-10(13)9-1-3-11(4-2-9)15-7-8-16-11/h9,12H,1-8H2
Standard InChI Key VRNXQLJCSQQIPT-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCC1C(=O)OCCO)OCCO2

Introduction

Structural Characteristics and Nomenclature

2-Hydroxyethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate belongs to the class of spirocyclic compounds, which feature two rings connected through a single atom—in this case, a spiro carbon at position 8 of the bicyclic system. The core structure consists of a cyclohexane ring fused to a 1,4-dioxolane ring, forming the 1,4-dioxaspiro[4.5]decane framework . The carboxylate group at position 8 is esterified with 2-hydroxyethyl alcohol, resulting in the full systematic name. This esterification enhances the compound’s solubility in polar organic solvents while retaining the steric protection offered by the spirocyclic system .

The compound’s exact mass is 214.120514 g/mol, and its topological polar surface area (PSA) is 44.76 Ų, indicating moderate polarity . The logP value of 1.41 suggests limited lipophilicity, aligning with its potential as a hydrophilic intermediate in drug delivery systems .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2-hydroxyethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate typically involves a multi-step process starting with the protection of a ketone or alcohol group in a precursor molecule. A common route utilizes cyclohexane-1,4-dione, which undergoes ketalization with ethylene glycol to form the 1,4-dioxaspiro[4.5]decane skeleton . Subsequent carboxylation at position 8 via a Friedel-Crafts acylation or similar electrophilic substitution reaction introduces the carboxylic acid moiety, which is then esterified with 2-hydroxyethyl alcohol under acidic or enzymatic conditions .

Stability and Reactivity

Physicochemical Properties

The compound’s key physical properties are summarized below:

PropertyValueSource
Molecular FormulaC11H18O4\text{C}_{11}\text{H}_{18}\text{O}_{4}
Molecular Weight214.258 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point293.0 ± 40.0°C at 760 mmHg
Flash Point125.5 ± 27.4°C
Refractive Index1.483
LogP1.41

These properties underscore its suitability for high-temperature reactions and compatibility with non-polar solvents. The refractive index of 1.483 suggests moderate light-bending capacity, relevant for spectroscopic characterization .

Environmental and Regulatory Considerations

Ecotoxicity

The compound poses environmental risks, particularly to aquatic ecosystems, with a hazard statement H412 (harmful to aquatic life with long-lasting effects) . Its moderate logP value suggests potential bioaccumulation, necessitating stringent disposal practices to prevent waterway contamination .

Regulatory Status

Classified under HS code 2932999099 , the compound falls under "other heterocyclic compounds with oxygen heteroatoms." Import/export tariffs vary by region, with a general tariff rate of 20.0% under MFN status . Regulatory compliance requires adherence to the Globally Harmonized System (GHS) labeling and safety data sheet (SDS) guidelines .

Applications in Research and Industry

Pharmaceutical Intermediates

The spirocyclic core of this compound is valuable in designing prodrugs and controlled-release formulations. The ester group’s hydrolytic lability allows for triggered drug release in physiological environments, making it a candidate for antiviral and anticancer agents .

Organic Synthesis

As a protecting group for carboxylic acids, the 1,4-dioxaspiro[4.5]decane system offers steric hindrance that prevents unwanted side reactions during multi-step syntheses . Its thermal stability also facilitates use in high-temperature catalysis and polymer chemistry.

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